molecular formula C19H24N4O2 B601036 (S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide CAS No. 1446194-56-4

(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Cat. No. B601036
CAS RN: 1446194-56-4
M. Wt: 340.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide” is a derivative of pyrazine-2-carboxamide . Pyrazine-2-carboxamide derivatives have been studied for their potential as inhibitors of the Echinoderm Microtubule-Associated Protein-Like 4 (EML4)-Anaplastic Lymphoma Kinase (ALK) .


Synthesis Analysis

The synthesis of pyrazine-2-carboxamide derivatives involves structural optimization . The process includes the use of computational modeling to study their structure-activity relationship (SAR) .

Scientific Research Applications

Synthetic Methodologies and Compound Stability

One study examines the degradation of Bortezomib, a closely related compound, under clinical conditions, revealing its stability and degradation products, highlighting the importance of proper storage conditions to maintain efficacy (Bolognese et al., 2009).

Biological Activities

  • Antimicrobial and Antifungal Activities: Research includes the synthesis of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, evaluated for antimicrobial activities, with some compounds showing promising activities (Gouda et al., 2010). Another study on pyrazine-2-substituted carboxamide derivatives found significant growth inhibition against Leuconostoc mesenteroides and other microorganisms, indicating their potential as antimicrobial agents (El-Wahab et al., 2006).
  • Anticancer Potential: Certain synthesized compounds have been evaluated for in vitro cytotoxic activity against cancer cell lines, with some showing promising growth inhibitory effects, suggesting their potential use in cancer therapy (Mansour et al., 2020).

Novel Synthetic Approaches

  • A novel synthesis method for pyrazole-4-carboxamides has been reported, presenting an efficient pathway to these compounds, which could be pivotal for further pharmaceutical development (Jachak et al., 2010).

Mechanism of Action

Target of Action

Bortezomib Impurity H, also known as “(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide”, primarily targets the 26S proteasome . The 26S proteasome is a protein complex responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Mode of Action

Bortezomib Impurity H inhibits the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome . This inhibition leads to cell-cycle arrest and apoptosis . It binds to the proteasome via the boronic acid moiety, and therefore, the presence of this moiety is necessary to achieve proteasome inhibition .

Biochemical Pathways

The inhibition of the 26S proteasome disrupts multiple pathways in cells, leading to apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation . One of the key pathways affected is the ubiquitin-proteasome pathway . Inhibition of this pathway leads to the accumulation of misfolded proteins, initiating ER stress and an unfolded protein response (UPR), which has crucial roles in the cytotoxic effect of proteasome inhibitors .

Pharmacokinetics

The pharmacokinetic profile of Bortezomib Impurity H is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Moderate or severe hepatic impairment causes an increase in plasma concentrations of the compound .

Result of Action

The inhibition of the 26S proteasome by Bortezomib Impurity H leads to the accumulation of misfolded proteins, inducing ER stress and an unfolded protein response (UPR). This results in the expression of different genes to promote cell survival . Additionally, Bortezomib Impurity H induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .

Action Environment

The action, efficacy, and stability of Bortezomib Impurity H can be influenced by various environmental factors. For instance, the presence of certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Impurity H . Furthermore, the method of administration (subcutaneous or intravenous) can also impact the systemic exposure and pharmacodynamic effects of the compound .

properties

IUPAC Name

N-[(2S)-1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14(2)8-9-22-18(24)16(12-15-6-4-3-5-7-15)23-19(25)17-13-20-10-11-21-17/h3-7,10-11,13-14,16H,8-9,12H2,1-2H3,(H,22,24)(H,23,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOAWFAGJVEGQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

CAS RN

1446194-56-4
Record name N-((1S)-2-((3-Methylbutyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2-pyrazinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446194564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bortezomib Impurity H
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-((1S)-2-((3-METHYLBUTYL)AMINO)-2-OXO-1-(PHENYLMETHYL)ETHYL)-2-PYRAZINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPW85U88TX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.